

3-(p-Tolyl)propionic acid NMR and IR spectra

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Compound of Interest

Compound Name: *3-(p-Tolyl)propionic acid*

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An In-Depth Technical Guide to the Spectroscopic Elucidation of **3-(p-Tolyl)propionic Acid**

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectra of **3-(p-Tolyl)propionic acid**. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the causal relationships between molecular structure and spectral output. We will explore the foundational principles behind the observed spectra and detail field-proven protocols for data acquisition, ensuring a self-validating approach to structural confirmation.

Introduction: The Molecular Blueprint

3-(p-Tolyl)propionic acid (also known as 4-methylhydrocinnamic acid) is a carboxylic acid derivative of toluene.^[1] Its structural elucidation serves as an excellent model for understanding the application of fundamental spectroscopic techniques. The molecule's architecture, featuring an aromatic ring, a short alkyl chain, and a carboxylic acid functional group, provides a rich landscape of distinct chemical environments that are readily distinguishable by NMR and IR spectroscopy. This guide will dissect these features to provide an authoritative interpretation of its spectral data.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of spectral signals, the molecular structure of **3-(p-Tolyl)propionic acid** is presented below with a standardized numbering system. This system will be referenced throughout the NMR analysis sections.

Caption: Numbered structure of **3-(p-Tolyl)propionic acid**.

¹H NMR Spectroscopy: Proton Environments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of chemically distinct protons, their electronic environments, and their proximity to other protons.

Expertise & Causality: Interpreting the ¹H Spectrum

The structure of **3-(p-tolyl)propionic acid** gives rise to five distinct proton signals:

- Carboxylic Acid Proton (-COOH): This proton is attached to a highly electronegative oxygen atom and is adjacent to a carbonyl group, resulting in significant deshielding. It appears as a broad singlet far downfield, typically between 10.0-12.0 ppm.[2][3] Its broadness is a consequence of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[3]
- Aromatic Protons (C₂-H, C₃-H, C₅-H, C₆-H): Due to the para-substitution, the four aromatic protons form an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating methyl group (C₃-H, C₅-H) are slightly more shielded than the protons ortho to the electron-withdrawing alkyl chain (C₂-H, C₆-H). This results in two signals in the typical aromatic region of 6.5-8.0 ppm.
- Benzylic Protons (-CH₂-Ar): The two protons on C₈ are adjacent to the aromatic ring. They experience deshielding from the ring current effect and appear as a triplet. Their chemical shift is typically in the 2.5-3.0 ppm range.[4]
- Methylene Protons (-CH₂-COOH): The two protons on C₉ are adjacent to the electron-withdrawing carbonyl group, which deshields them more than a simple alkyl chain would. They appear as a triplet due to coupling with the C₈ protons.
- Methyl Protons (-CH₃): The three equivalent protons of the tolyl methyl group (C₁₀) are attached to the aromatic ring. They are relatively shielded and appear as a sharp singlet around 2.3 ppm.

Data Presentation: ¹H NMR Peak Assignments

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H (on O ₂)	11.0 - 12.0	Broad Singlet	-	1H
H ₂ , H ₆	~7.15	Doublet	~8.0	2H
H ₃ , H ₅	~7.05	Doublet	~8.0	2H
H ₈ (α -CH ₂)	~2.9	Triplet	~7.5	2H
H ₉ (β -CH ₂)	~2.6	Triplet	~7.5	2H
H ₁₀ (-CH ₃)	~2.3	Singlet	-	3H

Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A self-validating protocol ensures reproducibility and accuracy. This methodology is standard for small organic molecules.

- Sample Preparation:
 - Accurately weigh 5-10 mg of **3-(p-tolyl)propionic acid**.
 - Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid a large interfering solvent signal in the spectrum.^[5]
 - Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as a reference point for chemical shifts.^[5]
- Instrument Setup:
 - Place the NMR tube in the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.

- Shim the magnetic field to achieve maximum homogeneity, which results in sharp, symmetrical peaks.
- Data Acquisition:
 - Use a standard single-pulse experiment.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0 to 15 ppm).
 - Apply a 90° pulse and acquire the Free Induction Decay (FID).
 - Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio. A relaxation delay of 1-2 seconds between scans is usually sufficient.
- Data Processing:
 - Apply a Fourier transform to the averaged FID to convert the time-domain signal into a frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm.
 - Integrate the area under each peak to determine the relative ratio of protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.

Expertise & Causality: Interpreting the ¹³C Spectrum

Due to the molecule's symmetry plane bisecting the C₁-C₄ bond and the propionic acid chain, we expect to see 8 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

- Carbonyl Carbon (C₉): This carbon is the most deshielded due to its sp² hybridization and direct attachment to two electronegative oxygen atoms. It appears far downfield, typically in the 175-180 ppm range.[2]

- Aromatic Carbons (C₁-C₆):
 - C₁ (ipso-C): The carbon attached to the propionyl group is a quaternary carbon and will appear around 138-140 ppm.
 - C₄ (ipso-C): The carbon bearing the methyl group is also quaternary and appears around 135-137 ppm.
 - C₂/C₆ & C₃/C₅: The protonated aromatic carbons appear as two distinct signals in the 128-130 ppm range.
- Aliphatic Carbons (C₈, C₉): These sp³ hybridized carbons are found in the upfield region. The benzylic carbon (C₈) will be slightly more deshielded than the C₉ carbon.
- Methyl Carbon (C₁₀): This is the most shielded carbon in the molecule, appearing furthest upfield, typically around 20-22 ppm.

Data Presentation: ¹³C NMR Peak Assignments

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C ₉ (C=O)	~179.0
C ₁	~138.0
C ₄	~135.5
C ₂ & C ₆	~129.0
C ₃ & C ₅	~128.5
C ₈ (α -CH ₂)	~36.0
C ₉ (β -CH ₂)	~30.0
C ₁₀ (-CH ₃)	~21.0

Protocol: Acquiring a Broadband Decoupled ¹³C NMR Spectrum

- Sample Preparation:

- Prepare a more concentrated sample than for ^1H NMR, typically 20-50 mg in ~0.7 mL of deuterated solvent, due to the low natural abundance of the ^{13}C isotope.
- Instrument Setup:
 - Use the same locked and shimmed sample from the ^1H NMR experiment.
 - Tune the probe for the ^{13}C frequency.
- Data Acquisition:
 - Select a broadband proton-decoupled pulse sequence. This technique irradiates all proton frequencies, which collapses all C-H coupling and results in a spectrum of sharp singlets for each unique carbon. It also provides a Nuclear Overhauser Effect (NOE) enhancement, boosting the signal intensity of protonated carbons.
 - Set the spectral width to encompass all expected carbon signals (e.g., 0 to 200 ppm).
 - Acquire a larger number of scans (e.g., 128 to 1024 or more) with a longer relaxation delay (2-5 seconds) to obtain an adequate signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform, phase the spectrum, and calibrate the chemical shift using the solvent signal (e.g., CDCl_3 at 77.16 ppm) or TMS (0.0 ppm).

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Expertise & Causality: Interpreting the IR Spectrum

The IR spectrum of **3-(p-tolyl)propionic acid** is dominated by the features of the carboxylic acid and the aromatic ring.

- O-H Stretch (Carboxylic Acid): The most characteristic feature of a carboxylic acid is an extremely broad absorption band from approximately 2500 to 3300 cm^{-1} .^{[4][6]} This broadness is due to the strong intermolecular hydrogen bonding that forms dimers in the solid state or in concentrated solutions.^{[4][7]} This band will overlap with the C-H stretching region.
- C-H Stretch (Aliphatic and Aromatic):
 - sp^2 C-H (Aromatic): Absorptions for C-H bonds on the aromatic ring appear just above 3000 cm^{-1} (typically 3010-3100 cm^{-1}).^{[8][9]}
 - sp^3 C-H (Alkyl): Absorptions for the C-H bonds of the methylene and methyl groups appear just below 3000 cm^{-1} (typically 2850-2960 cm^{-1}).^[10]
- C=O Stretch (Carbonyl): A very strong and sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected between 1690-1760 cm^{-1} .^[6] For a dimerized saturated acid, this peak is typically found around 1710 cm^{-1} .^{[4][11]}
- C=C Stretch (Aromatic): The aromatic ring exhibits characteristic C=C stretching vibrations, which appear as a series of medium-to-weak bands in the 1450-1600 cm^{-1} region.^[9]
- C-O Stretch and O-H Bend: The C-O stretch of the carboxylic acid appears as a medium intensity band between 1210-1320 cm^{-1} .^[6] An out-of-plane O-H bend can also be observed as a broad peak around 910-950 cm^{-1} .^[6]

Data Presentation: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode	Intensity
3300 - 2500	Carboxylic Acid	O-H Stretch	Strong, Very Broad
3100 - 3010	Aromatic	C-H Stretch	Medium
2960 - 2850	Alkyl (CH ₂ , CH ₃)	C-H Stretch	Medium
1720 - 1700	Carboxylic Acid	C=O Stretch	Strong, Sharp
1600, 1500	Aromatic	C=C Ring Stretch	Medium
1320 - 1210	Carboxylic Acid	C-O Stretch	Medium
950 - 910	Carboxylic Acid	O-H Bend (out-of-plane)	Medium, Broad

Protocol: Acquiring an ATR-IR Spectrum

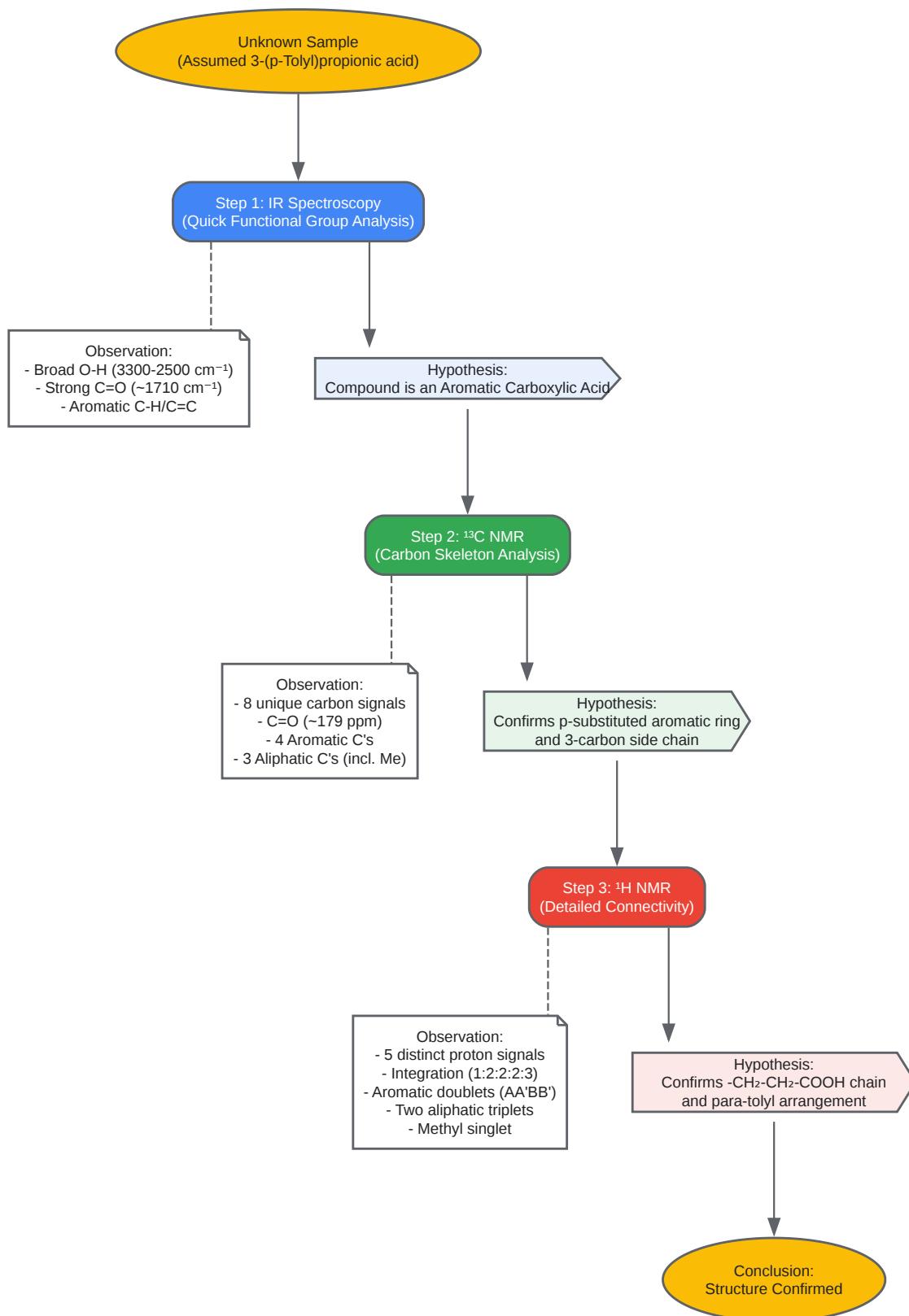
Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

- Instrument Preparation:
 - Ensure the ATR crystal (typically diamond or germanium) is clean.
 - Record a background spectrum of the empty ATR stage. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
- Sample Application:
 - Place a small amount of the solid **3-(p-tolyl)propionic acid** powder directly onto the ATR crystal.
- Data Acquisition:
 - Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

- Initiate the scan. The instrument will co-add multiple scans (e.g., 16-32) to generate the final spectrum.
- Data Processing:
 - The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}). No significant further processing is usually required.

Integrated Spectroscopic Workflow

Confirming a chemical structure is a logical, deductive process. The following workflow illustrates how IR and NMR spectroscopy are used in a complementary fashion to provide unambiguous evidence for the structure of **3-(p-tolyl)propionic acid**.

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Caption: A logical workflow for the spectroscopic confirmation of **3-(p-Tolyl)propionic acid**.

Conclusion

The spectroscopic analysis of **3-(p-tolyl)propionic acid** provides a masterclass in structural elucidation. Infrared spectroscopy rapidly confirms the presence of the key carboxylic acid and aromatic functional groups. ^{13}C NMR validates the carbon count and symmetry of the molecule, while ^1H NMR reveals the precise connectivity and electronic environment of the protons. By integrating the data from these orthogonal techniques, as outlined in the workflow, a researcher can achieve an unambiguous and trustworthy confirmation of the molecular structure, a foundational requirement for any further research or development activity.

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